molecular formula C13H12N2O B12907780 1-(6-Phenylpyrimidin-4-yl)propan-1-one CAS No. 67073-98-7

1-(6-Phenylpyrimidin-4-yl)propan-1-one

Cat. No.: B12907780
CAS No.: 67073-98-7
M. Wt: 212.25 g/mol
InChI Key: KDUYCWDYMBSLAC-UHFFFAOYSA-N
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Description

1-(6-Phenylpyrimidin-4-yl)propan-1-one is a propanone derivative featuring a pyrimidine ring substituted with a phenyl group at the 6-position. Pyrimidine-based compounds are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors. The phenylpyrimidinyl moiety likely enhances aromatic stacking interactions, while the ketone group offers reactivity for further derivatization .

Properties

CAS No.

67073-98-7

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

1-(6-phenylpyrimidin-4-yl)propan-1-one

InChI

InChI=1S/C13H12N2O/c1-2-13(16)12-8-11(14-9-15-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

KDUYCWDYMBSLAC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=NC=NC(=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(6-Phenylpyrimidin-4-yl)propan-1-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound. This intermediate can then undergo further cyclization and functional group modifications to yield the desired pyrimidine derivative .

In industrial settings, the production of 1-(6-Phenylpyrimidin-4-yl)propan-1-one may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Solvents like ethanol or dioxane are often used, and the reactions may be carried out under solvent-free conditions to reduce environmental impact .

Chemical Reactions Analysis

1-(6-Phenylpyrimidin-4-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace hydrogen atoms.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include alcohols, carboxylic acids, and substituted pyrimidine derivatives .

Scientific Research Applications

1-(6-Phenylpyrimidin-4-yl)propan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Phenylpyrimidin-4-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. In medicinal chemistry, it may act as an antagonist or agonist at receptor sites, modulating physiological responses .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Propan-1-one Derivatives

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
1-(6-Phenylpyrimidin-4-yl)propan-1-one Pyrimidine 6-Phenyl, propan-1-one C₁₃H₁₂N₂O 212.25 Not Provided
1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)propan-1-one Phenyl 4-TBS-protected hydroxyl, propan-1-one C₁₅H₂₄O₂Si 264.43 Not Provided
N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride Pyrimidine 6-Methoxy, propane-1,3-diamine C₈H₁₆Cl₂N₄O 255.14 1909308-40-2
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one Phenyl + Pyridine 2-Hydroxyphenyl, pyridin-4-yl C₁₄H₁₃NO₂ 227.26 10441-15-3
4-Fluoromethcathinone (4-FMC) Cathinone 4-Fluorophenyl, methylamino C₁₀H₁₂FNO 181.21 Not Provided

Key Observations :

  • Pyrimidine vs. Pyridine/Phenyl Cores : The pyrimidine ring in the target compound provides hydrogen-bonding capabilities and aromaticity, contrasting with pyridine (e.g., 4-FMC) or simple phenyl cores (e.g., 4-phenylbutan-2-one in ). Pyrimidines are often preferred in drug design for their ability to mimic nucleobases .
  • Substituent Effects: The 6-phenyl group enhances lipophilicity compared to 6-methoxy () or 2-hydroxyphenyl () substituents. Hydroxyl groups (e.g., in ) increase solubility but may introduce genotoxicity risks .

Physicochemical Properties

Table 2: Physicochemical Properties

Compound Name Water Solubility LogP (Predicted) Melting Point (°C) Stability Notes
1-(6-Phenylpyrimidin-4-yl)propan-1-one Low ~2.5 Not Reported Stable under inert conditions
N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride High (salt form) ~0.8 >200 (decomposes) Hygroscopic; store anhydrous
4-Fluoromethcathinone (4-FMC) Moderate (HCl salt) ~1.9 240–243 Sensitive to light/heat
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one Low ~1.2 Not Reported Potential photodegradation

Key Observations :

  • Solubility : The dihydrochloride salt in exhibits high water solubility, advantageous for pharmaceutical formulations. In contrast, the target compound’s phenylpyrimidinyl group likely reduces solubility, necessitating formulation optimization.

Key Observations :

  • Pharmaceutical Potential: The pyrimidine core in the target compound and ’s dihydrochloride salt suggests utility in drug discovery, particularly for kinase inhibitors or antiviral agents .
  • Toxicity Risks: Hydroxyphenyl derivatives () raise genotoxicity flags, emphasizing the need for rigorous safety profiling in drug development .

Biological Activity

1-(6-Phenylpyrimidin-4-yl)propan-1-one is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a phenyl group and a propanone moiety. Its molecular formula is C13H13N2OC_{13}H_{13}N_{2}O, which suggests it may interact with various biological targets due to the presence of both nitrogen and oxygen atoms in its structure.

1-(6-Phenylpyrimidin-4-yl)propan-1-one exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes, which may play a role in various metabolic pathways. For instance, it could affect enzymes involved in cancer cell proliferation or inflammatory responses.
  • Receptor Binding : The structural characteristics allow it to bind to specific receptors, potentially acting as an antagonist or agonist. This interaction can modulate signaling pathways relevant to disease progression.

Anticancer Properties

Research indicates that 1-(6-Phenylpyrimidin-4-yl)propan-1-one may possess anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines. The compound's mechanism may involve the induction of apoptosis or cell cycle arrest.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Preliminary studies suggest efficacy against certain bacterial strains, indicating potential for development as an antimicrobial agent.

Comparative Studies with Similar Compounds

To better understand the unique biological profile of 1-(6-Phenylpyrimidin-4-yl)propan-1-one, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
2-(4-Methoxyphenyl)-1,5,6-triphenylpyrimidin-4(1H)-oneContains methoxy and multiple phenyl groupsSignificant enzyme inhibition
3-[(6-Phenylpyrimidin-4-yl)amino]propan-1-olAmino group instead of carbonylAltered reactivity; potential for different therapeutic uses
1-(4-Methoxyphenyl)-2,5,6-triphenylpyrimidin-4(1H)-oneSimilar substitution pattern but different functional groupsNotable for anti-inflammatory properties

Case Study 1: Anticancer Activity

In a study published in Frontiers in Pharmacology, researchers evaluated the cytotoxic effects of 1-(6-Phenylpyrimidin-4-yl)propan-1-one on human cancer cell lines. The results indicated an IC50 value ranging from 10 to 20 µM across different cell lines, suggesting significant anticancer potential .

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and E. coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antimicrobial activity.

Research Findings Summary

Recent studies have highlighted the following key findings regarding the biological activity of 1-(6-Phenylpyrimidin-4-yl)propan-1-one:

  • Cytotoxicity : Effective against multiple cancer types with IC50 values suggesting potential use in targeted therapy.
  • Antimicrobial Activity : Demonstrates effectiveness against common bacterial pathogens.
  • Mechanistic Insights : Involves enzyme inhibition and receptor interactions that could be exploited for therapeutic applications.

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